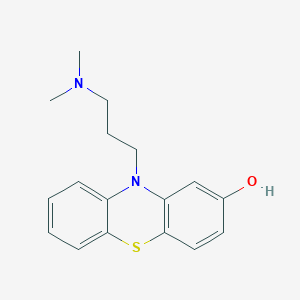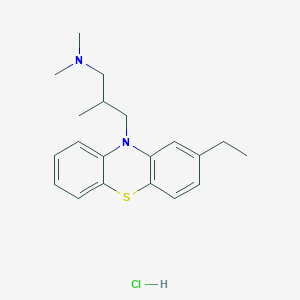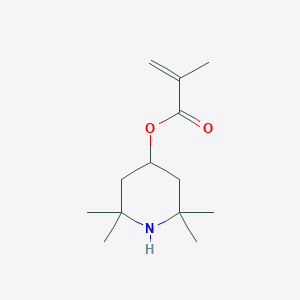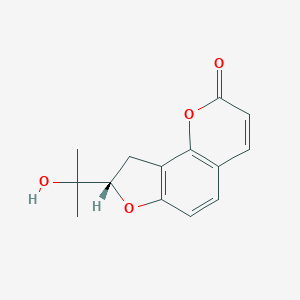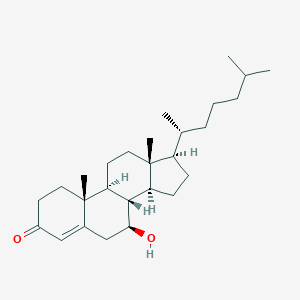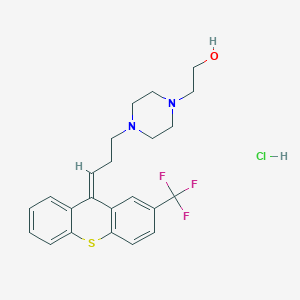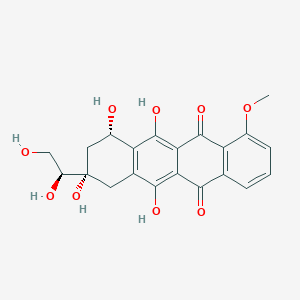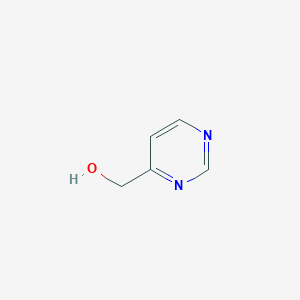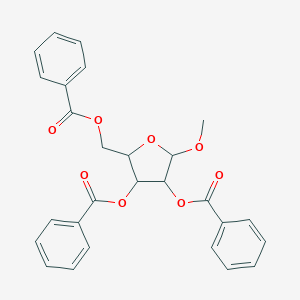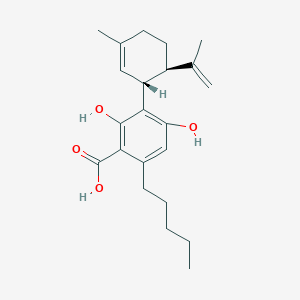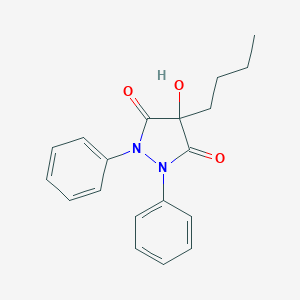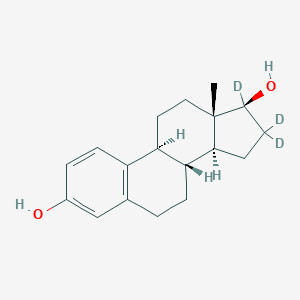
2-氨基-6-苯基吡啶
描述
2-Amino-6-phenylpyridine, also known as 2-Amino-6-phenylpyrazine, is a heterocyclic compound containing both an amine and a pyridine group. It is a colorless, crystalline solid with a pungent odor and is soluble in water and alcohol. 2-Amino-6-phenylpyridine is used in a variety of applications, including as a precursor to pharmaceuticals, as a food additive, and as a laboratory reagent.
科学研究应用
杀虫活性
2-氨基-6-苯基吡啶衍生物在开发新型杀虫剂方面显示出潜力。它们对斜纹夜蛾、豆荚象和朱砂叶螨等害虫表现出高生物活性。 这些衍生物可以通过铃木-宫浦交叉偶联、亲核取代和酰胺化等反应合成,收率约为 85% .
杂环化合物的合成
该化合物用于合成含氮杂环化合物。 由于其多样化的生物活性,它们在医药和农用化学品等各个领域都至关重要 .
发光金属配合物
2-氨基-6-苯基吡啶可以作为发光金属配合物的配体,这些配合物用于发光器件。 fac-Ir(ppy)3 配合物就是一个例子,其中 ppy 代表 2-苯基吡啶,该化合物具有高量子产率 .
农药化学
2-苯基吡啶的酰胺化合物(包括 2-氨基-6-苯基吡啶)在农药化学中起着重要作用。 它们用于创造具有杀虫、杀菌和除草特性的化合物 .
有机合成
2-氨基-6-苯基吡啶在有机合成中用作构建块。 它参与各种化学反应,这些反应是合成药物化学和材料科学中使用的更复杂分子的基础 .
作物保护
吡啶衍生物(包括 2-氨基-6-苯基吡啶)通常用于作物保护。 它们构成了许多除草剂、杀菌剂和植物生长调节剂的基础,有助于保护作物免受害虫和疾病的侵害 .
化学研究
作为一种具有吡啶基的化合物,2-氨基-6-苯基吡啶经常用于化学研究,以研究吡啶基分子的性质和反应。 这项研究可能导致发现新的应用和产品 .
材料科学
生化分析
Biochemical Properties
The exact biochemical properties and roles of 2-Amino-6-phenylpyridine are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-Amino-6-phenylpyridine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
6-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344633 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39774-25-9 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?
A1: 2-Amino-6-phenylpyridine exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.
Q2: Does the reactivity of 2-amino-6-phenylpyridine differ between ruthenium and osmium carbonyl complexes?
A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

